N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidine derivatives, which includes “N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine”, involves a process related to the Biginelli-like reaction . This reaction uses hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is complex, with a cycloheptyl group, a tosyl group, a thieno group, a triazolo group, and a pyrimidin group.Physical And Chemical Properties Analysis
“N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” has a molecular weight of 441.57. Other physical and chemical properties are not well-documented in the literature.Scientific Research Applications
Synthesis and Biological Activity
Functionalized Cyclohepta Derivatives : A study focused on synthesizing various functionalized derivatives of 5H-cyclohepta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, investigating the mechanism and regioselectivity of the reactions. These compounds are of interest due to their potential biological activities (Shawali et al., 2006).
Anti-tumor Activities : New [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and shown to possess potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines, highlighting their potential as cancer therapeutics (Ahmed et al., 2014).
Antibacterial Activity : Novel series of triazolothienopyrimidines exhibited significant antibacterial activity comparable to the standard, suggesting their potential as antibacterial agents (Prasad et al., 2007).
Potential Applications
Antitumor and Antimicrobial Activities : Enaminones used as building blocks for synthesizing substituted pyrazoles demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating their therapeutic potential (Riyadh, 2011).
5α-Reductase Inhibitors : A study on the synthesis of new fused heterocycles of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines as potential 5α-reductase inhibitors, aimed at treating conditions like androgenetic alopecia and prostate disorders (Farghaly et al., 2012).
Serotonin 5-HT6 Receptor Antagonists : The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines was studied for their binding affinity and inhibition of serotonin responses, indicating their potential use in treating neurological disorders (Ivachtchenko et al., 2010).
Future Directions
The future directions for research on “N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For example, triazolo[1,5-a]pyrimidine derivatives have shown promising physiological activity, including antihypertensive, antitumor, antiepileptic, antioxidant, anti-inflammatory, and antibacterial activity . Therefore, these compounds could be of interest in the development of new drugs.
properties
IUPAC Name |
N-cycloheptyl-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c1-14-8-10-16(11-9-14)30(27,28)21-20-23-19(22-15-6-4-2-3-5-7-15)18-17(12-13-29-18)26(20)25-24-21/h8-13,15H,2-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGUINFRXCROFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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